molecular formula C9H6BrF3N2 B1444122 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole CAS No. 1341801-56-6

5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole

Cat. No.: B1444122
CAS No.: 1341801-56-6
M. Wt: 279.06 g/mol
InChI Key: PEXISVLMFCMBLF-UHFFFAOYSA-N
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Description

5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole is an organic compound with the molecular formula C9H6BrF3N2. This compound belongs to the class of benzodiazoles, which are known for their diverse applications in medicinal chemistry and material science. The presence of bromine and trifluoroethyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole.

    Bromination: The introduction of the bromine atom at the 5-position is achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzodiazole ring.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole derivative.

Scientific Research Applications

5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(trifluoromethyl)-1H-1,3-benzodiazole
  • 2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole
  • 5-chloro-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole

Uniqueness

Compared to its analogs, 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole exhibits unique reactivity due to the combined presence of bromine and trifluoroethyl groups. The bromine atom provides a site for further functionalization through substitution reactions, while the trifluoroethyl group imparts stability and enhances lipophilicity. These properties make it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Properties

IUPAC Name

6-bromo-2-(2,2,2-trifluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c10-5-1-2-6-7(3-5)15-8(14-6)4-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXISVLMFCMBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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